N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Mechanism of Action
- The primary targets of this compound are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
- The compound interacts with the ATP-binding site of FGFRs, inhibiting their kinase activity and disrupting downstream signaling .
- Abnormal activation of FGFR signaling due to mutations or amplifications is associated with various cancers, such as breast, lung, prostate, bladder, and liver cancer .
- Inhibition of FGFR-dependent pathways can impede cancer initiation, progression, and resistance to therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and differentiation. The compound inhibits the activity of these receptors, thereby modulating the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, it inhibits cell proliferation and induces apoptosis . The compound also affects cell signaling pathways by inhibiting the FGFR signaling, which is crucial for cell growth and survival. Additionally, it influences gene expression and cellular metabolism by modulating the activity of key signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. The compound also affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is taken up by cells through specific transporters and is distributed to different cellular compartments. Its localization and accumulation can affect its activity and function within the cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions involving pyrrole and pyridine derivatives.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, where a suitable propylating agent is used.
Coupling with Picolinamide: The final step involves coupling the pyrrolopyridine derivative with picolinamide using amide bond formation techniques, such as using coupling reagents like EDCI and HOBT.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar structure and are known for their antibacterial, antifungal, and antiviral activities.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide is unique due to its specific substitution pattern and the presence of the picolinamide moiety, which may confer distinct biological properties and therapeutic potential .
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(14-6-1-2-8-17-14)19-10-4-11-20-12-7-13-5-3-9-18-15(13)20/h1-3,5-9,12H,4,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVDKMPHFLDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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